2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one
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Overview
Description
2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one is a heterocyclic compound with the molecular formula C7H12N4O2 This compound is characterized by its pyrimidinone core, which is substituted with hydrazinyl, hydroxyethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one typically involves the reaction of appropriate pyrimidine derivatives with hydrazine hydrate and other reagents under controlled conditions. One common method includes the condensation of 2-hydrazinyl-6-methylpyrimidin-4-one with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amino group.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrimidinone derivatives.
Scientific Research Applications
2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The hydroxyethyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes. The overall effect is determined by the specific molecular pathways involved in the compound’s action.
Comparison with Similar Compounds
Similar Compounds
2-hydrazinyl-6-methyl-1H-pyrimidin-4-one: Lacks the hydroxyethyl group, which may affect its solubility and reactivity.
5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one: Lacks the hydrazinyl group, which may reduce its potential as an enzyme inhibitor.
2-hydrazinyl-5-methyl-1H-pyrimidin-4-one: Lacks the hydroxyethyl group, affecting its overall properties.
Uniqueness
2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one is unique due to the presence of both hydrazinyl and hydroxyethyl groups, which confer specific chemical and biological properties. The combination of these functional groups enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-4-5(2-3-12)6(13)10-7(9-4)11-8/h12H,2-3,8H2,1H3,(H2,9,10,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKCZKCVGFKGLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1)NN)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N=C(N1)NN)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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